

An In-Depth Technical Guide to the Amino-PEG12-Acid Linker

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Compound of Interest		
Compound Name:	Amino-PEG12-Acid	
Cat. No.:	B1524775	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties and applications of the **Amino-PEG12-Acid** linker, a versatile tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Amino-PEG12-Acid

The **Amino-PEG12-Acid** linker is a heterobifunctional molecule featuring a primary amine group and a terminal carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) chain. This structure imparts a unique combination of reactivity and favorable physicochemical properties.

Physicochemical Properties

The defining characteristic of the **Amino-PEG12-Acid** linker is its hydrophilic PEG spacer, which significantly enhances the aqueous solubility of conjugated molecules.[1][2][3][4] This property is crucial for improving the pharmacokinetic profiles of therapeutic agents and preventing aggregation.[1]



Property	Value
Molecular Weight	~617.7 g/mol
Chemical Formula	C27H55NO14
CAS Number	196936-04-6
Purity	Typically >95%
Appearance	White to off-white solid
Solubility	Soluble in water, DMSO, and DMF
Storage Conditions	-20°C for long-term storage

Chemical Properties and Reactivity

The **Amino-PEG12-Acid** linker possesses two distinct reactive functional groups, allowing for sequential and controlled conjugation reactions.

- Amino Group (NH2): The primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (aldehydes and ketones).
- Carboxylic Acid Group (COOH): The terminal carboxylic acid can be activated to react with nucleophiles, primarily primary amines, to form stable amide bonds. This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an NHS ester to enhance efficiency and stability of the active intermediate.

This dual reactivity makes it an ideal spacer for linking a wide variety of molecules, including proteins, peptides, small molecule drugs, and targeting ligands.

Key Applications in Drug Development

The unique properties of the **Amino-PEG12-Acid** linker make it a valuable component in the design of sophisticated drug delivery systems and therapeutic modalities.



Antibody-Drug Conjugates (ADCs)

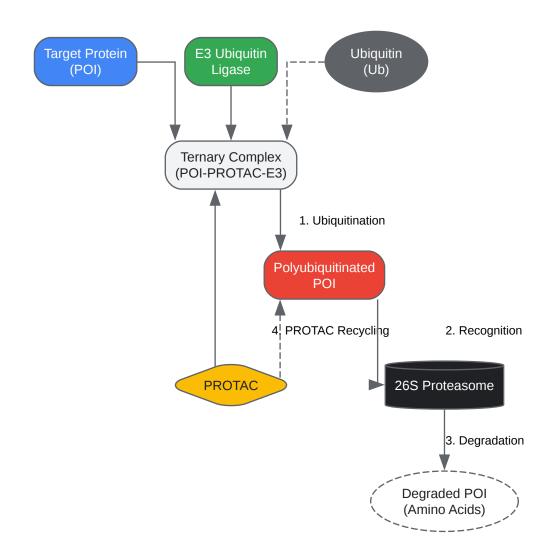
In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The hydrophilic PEG chain of the **Amino-PEG12-Acid** linker can enhance the solubility and stability of the ADC, improve its pharmacokinetic profile, and potentially reduce immunogenicity.

Signaling Pathway of ADC Action

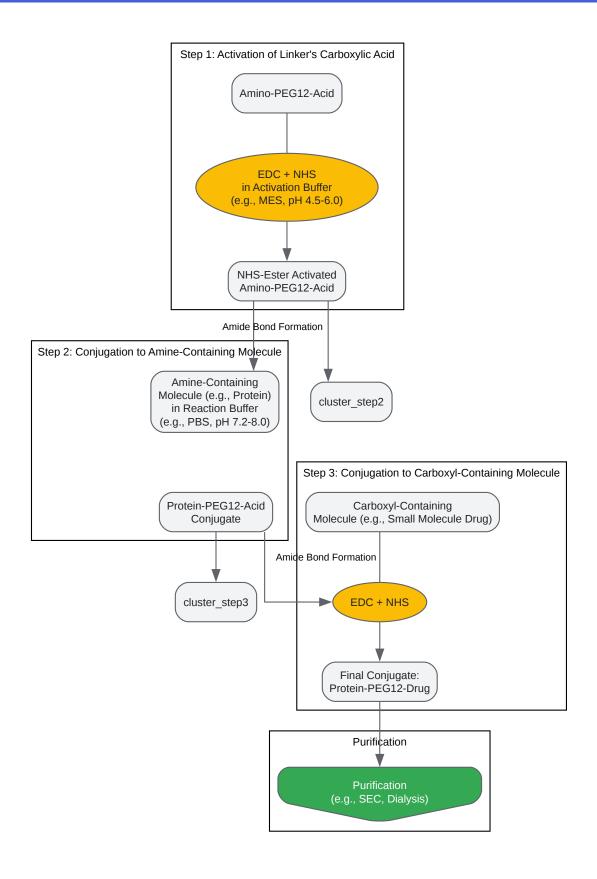
The following diagram illustrates the general mechanism of action for an ADC following binding to its target on a cancer cell.











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